molecular formula C14H22N2O B13758819 Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- CAS No. 63224-25-9

Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl-

Cat. No.: B13758819
CAS No.: 63224-25-9
M. Wt: 234.34 g/mol
InChI Key: CSFUGBFDJIZZOE-UHFFFAOYSA-N
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Description

Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- is an organic compound that belongs to the class of fatty amides This compound is characterized by the presence of a butyramide group attached to a phenyl ring and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- typically involves the reaction of butyric acid with N-(2-(dimethylamino)ethyl)-4-phenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to complete the synthesis.

Industrial Production Methods

In industrial settings, the production of Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- is often carried out using large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63224-25-9

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-phenylbutanamide

InChI

InChI=1S/C14H22N2O/c1-16(2)12-11-15-14(17)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,15,17)

InChI Key

CSFUGBFDJIZZOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

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